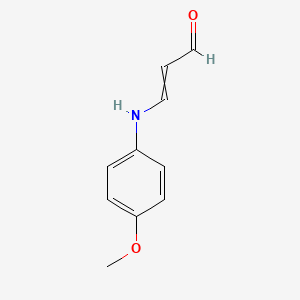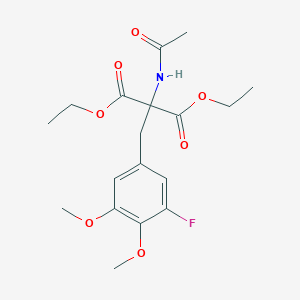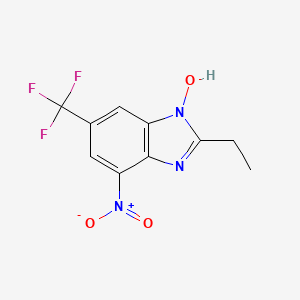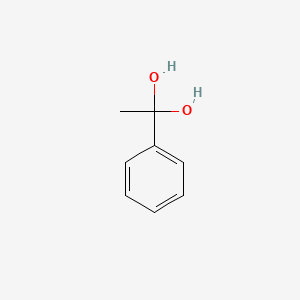
1-Phenylethane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms
Vorbereitungsmethoden
1-Phenylethane-1,1-diol can be synthesized through several methods. One common synthetic route involves the hydroxylation of 2-phenylethanol using biocatalysts such as Aspergillus niger . This method can be performed on both laboratory and industrial scales, with the biocatalyst being used in either free or immobilized forms. Another method involves the oxidative cleavage of 1,2-diols using cobalt-based heterogeneous catalysts under mild conditions . This approach is environmentally friendly as it uses molecular oxygen as the oxidant.
Analyse Chemischer Reaktionen
1-Phenylethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be selectively oxidized to hydroxyl ketone (2-hydroxy-1-phenylethan-1-one) using different catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include molecular oxygen, aluminum chloride, and various metal-based catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenylethane-1,1-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenylethane-1,1-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the phenyl group enhances the formation and decomposition of esters due to its inductive and mesomeric effects . These properties make it a valuable compound in synthetic organic chemistry.
Vergleich Mit ähnlichen Verbindungen
1-Phenylethane-1,1-diol can be compared with other similar compounds such as:
1-Phenylethane-1,2-diol:
Phenylethylene glycol: Another related compound with similar applications and chemical behavior.
The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
45777-14-8 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H10O2/c1-8(9,10)7-5-3-2-4-6-7/h2-6,9-10H,1H3 |
InChI-Schlüssel |
ACOQMXNUWAWHQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
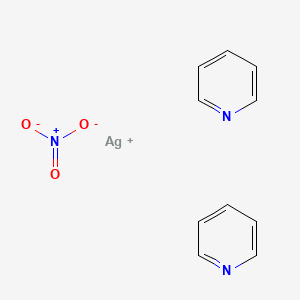
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
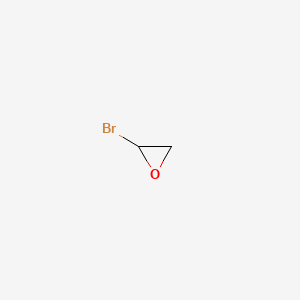
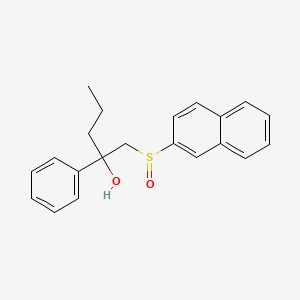
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)
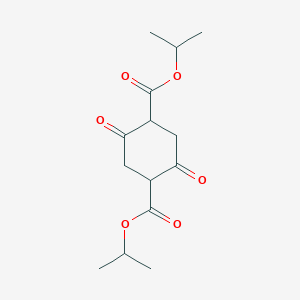
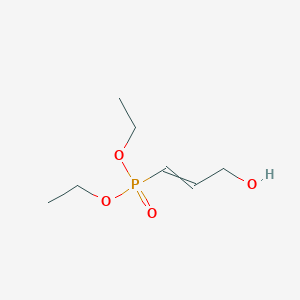
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
